molecular formula C10H16N2O2 B7842214 2-(3,4-Dimethoxyphenylamino)-ethylamine

2-(3,4-Dimethoxyphenylamino)-ethylamine

Cat. No.: B7842214
M. Wt: 196.25 g/mol
InChI Key: DMCBXPPKKXAUIU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenylamino)-ethylamine is a chemical compound of interest in organic and medicinal chemistry research, particularly for its utility as a synthetic intermediate. Recent research into novel therapeutic agents highlights the value of such diamino compounds. For instance, a 2025 study on the synthesis of Ensifentrine, an FDA-approved drug for chronic obstructive pulmonary disease (COPD), detailed a multi-step synthetic pathway that proceeds through a structurally similar intermediate, 1-(3,4-dimethoxyphenethyl) urea (ENFU) . This underscores the potential of dimethoxyphenyl-containing intermediates in constructing complex, biologically active molecules. The synthesis of Ensifentrine and its intermediates, including those analogous to this compound, was optimized for yield and integrity, and these compounds were subsequently investigated for anti-pathogenic properties against Pseudomonas aeruginosa . Researchers can leverage this compound as a versatile building block for developing new chemical entities, potentially for application in pharmaceutical development and other advanced research fields. Please note: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-13-9-4-3-8(12-6-5-11)7-10(9)14-2/h3-4,7,12H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCBXPPKKXAUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with phenethylamine derivatives, differing in substituent groups and biological activity. Below is a systematic comparison:

Dopamine (2-(3,4-Dihydroxyphenyl)ethylamine)

Property 2-(3,4-Dimethoxyphenyl)ethylamine Dopamine
Substituents Methoxy (-OCH₃) at 3,4 positions Hydroxyl (-OH) at 3,4 positions
Molecular formula C₁₀H₁₅NO₂ C₈H₁₁NO₂
Polarity Moderate (XLogP = 0.8) High (XLogP = -0.98)
Biological role Antiulcer activity Neurotransmitter (dopamine receptors)
Receptor affinity Sigma receptors (e.g., SA4503) Dopamine D1/D2 receptors

Key distinction: Methoxy groups enhance lipophilicity, improving membrane permeability compared to dopamine’s polar hydroxyl groups. This structural difference directs 2-(3,4-dimethoxyphenyl)ethylamine toward non-neurological applications, such as antiulcer agents .

Tyramine (2-(4-Hydroxyphenyl)ethylamine)

Property 2-(3,4-Dimethoxyphenyl)ethylamine Tyramine
Substituents Methoxy (-OCH₃) at 3,4 positions Hydroxyl (-OH) at 4 position
Molecular formula C₁₀H₁₅NO₂ C₈H₁₁NO
Biological role Antiulcer activity Vasoconstrictor (trace amine-associated receptor 1)

Key distinction : Tyramine’s single hydroxyl group limits its interaction with sigma receptors but enhances affinity for adrenergic systems, unlike the dimethoxy analog’s broader pharmacological profile .

SA4503 (Sigma Receptor Ligand)

Property 2-(3,4-Dimethoxyphenyl)ethylamine SA4503
Structure Phenethylamine core Piperazine-modified derivative
Receptor affinity Moderate sigma affinity High sigma-1 receptor affinity
Application Antiulcer agents Neuroprotection (cocaine toxicity mitigation)

Key distinction : SA4503 incorporates a piperazine moiety, enhancing sigma receptor binding and enabling therapeutic effects in substance abuse disorders .

3,4-Dimethylphenethylamine

Property 2-(3,4-Dimethoxyphenyl)ethylamine 3,4-Dimethylphenethylamine
Substituents Methoxy (-OCH₃) Methyl (-CH₃)
Molecular formula C₁₀H₁₅NO₂ C₁₀H₁₅N
Lipophilicity XLogP = 0.8 Higher (XLogP ≈ 1.5)
Bioactivity Antiulcer, MIP templates Limited reported applications

Key distinction : Methyl groups increase hydrophobicity but reduce hydrogen-bonding capacity, limiting pharmacological utility compared to methoxy derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)ethylamine, and what reaction conditions optimize yield?

  • Methodology : The compound is typically synthesized via alkylation of 3,4-dimethoxyphenol with a brominated alkylamine (e.g., 1-bromo-2-methylpropane) in the presence of a base like potassium carbonate. Demethylation using hydrogen bromide (HBr) can further modify the structure to yield derivatives such as dopamine . Optimization involves controlling reaction temperature (60–80°C), solvent selection (e.g., DMF or ethanol), and stoichiometric ratios to minimize side products like unreacted phenol or over-alkylated species. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing 2-(3,4-dimethoxyphenyl)ethylamine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic methoxy groups (δ ~3.8 ppm for OCH₃) and ethylamine backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₅NO₂, exact mass 181.1103) .
  • HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection at 280 nm (aromatic absorption) .
    • Cross-validation with reference standards (e.g., PubChem data) ensures accuracy .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Stability : Stable under ambient conditions but sensitive to strong oxidizers (e.g., peroxides) .
  • Solubility : Limited aqueous solubility (logP ~1.9), requiring polar aprotic solvents (DMSO, ethanol) for in vitro studies .
  • Melting Point : ~12–15°C (liquid at room temperature, depending on purity) .

Advanced Research Questions

Q. How does the structural modification of 2-(3,4-dimethoxyphenyl)ethylamine influence its receptor binding selectivity in neurological studies?

  • Methodology :

  • In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with dopamine receptors (D1–D5) and trace amine-associated receptor 1 (TAAR1). Compare binding affinities against dopamine (CAS 51-61-6) .
  • In Vitro Assays : Radioligand competition binding assays (³H-labeled ligands) quantify IC₅₀ values. Methoxy groups may reduce affinity for catecholamine receptors due to steric hindrance but enhance metabolic stability .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Batch Reproducibility : Verify purity (>98% via HPLC) and stereochemistry (chiral HPLC if applicable) across synthesized batches .
  • Dose-Response Curves : Assess activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions.
  • Meta-Analysis : Cross-reference studies using standardized assays (e.g., cAMP accumulation for GPCR activity) to isolate protocol-specific variability .

Q. How can metabolic pathways of 2-(3,4-dimethoxyphenyl)ethylamine be elucidated in hepatic models?

  • Methodology :

  • LC-MS/MS Metabolite Profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Detect phase I metabolites (e.g., demethylation products) and phase II conjugates (glucuronides) .
  • Enzyme Inhibition Studies : Use selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Methodological Considerations

Q. What precautions are critical for handling 2-(3,4-dimethoxyphenyl)ethylamine in aerosol-generating procedures?

  • Safety Protocols :

  • Ventilation : Use fume hoods with ≥0.5 m/s airflow to prevent dust accumulation (explosion risk noted in fine particulate form) .
  • PPE : Nitrile gloves, lab coats, and NIOSH-approved N95/P2 respirators during powder handling .
  • Spill Management : Neutralize spills with inert absorbents (vermiculite) and avoid water jets to prevent dispersion .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours.
  • Analytical Endpoints : Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., demethylated derivatives) .
  • Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions (e.g., −20°C vs. 25°C) .

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